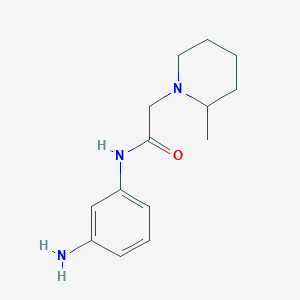![molecular formula C10H7ClN2O3S2 B13876527 Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a thiophene ring, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated thiazole intermediate.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic rings.
科学研究应用
Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
作用机制
The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
相似化合物的比较
- Methyl 4-[(5-bromothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
- Methyl 4-[(5-methylthiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate
Comparison:
- Uniqueness: Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its electronic properties and reactivity.
- Reactivity: The presence of different substituents (chlorine, bromine, methyl) on the thiophene ring can lead to variations in reactivity and biological activity .
属性
分子式 |
C10H7ClN2O3S2 |
|---|---|
分子量 |
302.8 g/mol |
IUPAC 名称 |
methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O3S2/c1-16-10(15)8-5(4-17-13-8)12-9(14)6-2-3-7(11)18-6/h2-4H,1H3,(H,12,14) |
InChI 键 |
SITKCSQUQFVCEZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NSC=C1NC(=O)C2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)






![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13876515.png)
